4-amino-N-(1-methylpiperidin-4-yl)benzamide
Overview
Description
4-amino-N-(1-methylpiperidin-4-yl)benzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MP-10 is a small molecule that belongs to the class of benzamides, which are known to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-amino-N-(1-methylpiperidin-4-yl)benzamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells. This compound has also been shown to interact with the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation, inhibit tumor growth, and protect against ischemic brain injury. This compound has also been shown to improve cognitive function and memory in animal models. The compound has a good safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
4-amino-N-(1-methylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. The compound has a good safety profile, which makes it suitable for in vivo studies. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 4-amino-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's effects on different cell types and in different disease models. Additionally, the development of selective agonists or antagonists for the dopamine D2 receptor could provide insight into the mechanism of action of this compound and its potential therapeutic applications. Finally, the investigation of the compound's effects on human cells and in clinical trials is needed to determine its potential as a therapeutic agent.
Scientific Research Applications
4-amino-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects in preclinical studies. This compound has also been investigated for its neuroprotective properties, with promising results. The compound has been shown to protect against ischemic brain injury and improve cognitive function in animal models.
properties
IUPAC Name |
4-amino-N-(1-methylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9,14H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFDKVXEVKJBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262126 | |
Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50534-11-7 | |
Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50534-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-N-(1-methyl-4-piperidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001262126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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